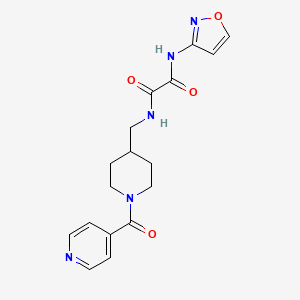

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N'-(1,2-oxazol-3-yl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c23-15(16(24)20-14-5-10-26-21-14)19-11-12-3-8-22(9-4-12)17(25)13-1-6-18-7-2-13/h1-2,5-7,10,12H,3-4,8-9,11H2,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENRRALDRUGMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an isonicotinoyl group attached to a piperidine ring, linked to an isoxazole moiety through an oxalamide functional group. The molecular formula is , and its molecular weight is approximately 288.30 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4O3 |

| Molecular Weight | 288.30 g/mol |

| CAS Number | 953171-45-4 |

The biological activity of this compound primarily involves inhibition of specific kinases, particularly c-KIT, which plays a crucial role in various cellular processes including proliferation and survival. Research indicates that modifications in the chemical structure significantly affect its inhibitory potency against c-KIT and other related kinases.

Key Findings:

- c-KIT Inhibition : The compound demonstrates selective inhibition of the c-KIT kinase pathway, which is essential for the treatment of gastrointestinal stromal tumors (GISTs). In vitro studies have shown that it can reduce cell viability in GIST cell lines with a GI50 value as low as 0.021 μM .

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through modulation of signaling pathways associated with c-KIT activity .

- Selectivity : Structural modifications enhance selectivity over other kinases such as ABL, making it a promising candidate for targeted therapy .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on GIST Cell Lines :

- In Vivo Efficacy :

- Mechanistic Studies :

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds from the evidence:

Structural and Functional Analogues

Key Observations

- Substituent Impact on Activity: The isonicotinoyl group in the target compound may enhance binding to nicotinic acetylcholine receptors or kinase targets compared to acetyl (Compound 13) or phenoxyacetyl () analogs, due to its pyridine ring’s electronic properties . Isoxazole vs. Thiazole/Pyridine: The isoxazol-3-yl group (target compound) offers metabolic resistance compared to thiazole (Compound 13–15), as oxazole rings are less prone to oxidative degradation .

- Metabolic Stability: S336 (No. 1768) undergoes rapid hepatic metabolism without amide bond cleavage, suggesting that oxalamide derivatives with bulky N1 groups (e.g., 2,4-dimethoxybenzyl) resist enzymatic hydrolysis . This contrasts with N-(heptan-4-yl)benzamide derivatives, where amide hydrolysis is observed .

Antiviral vs. Flavoring Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.